An In-depth Technical Guide to the Mechanism of Action of SRI 31215 TFA in Cancer
An In-depth Technical Guide to the Mechanism of Action of SRI 31215 TFA in Cancer
Audience: Researchers, scientists, and drug development professionals.
Core Subject: A detailed examination of SRI 31215 TFA, a novel small molecule inhibitor targeting the Hepatocyte Growth Factor (HGF)/MET signaling pathway, a critical axis in tumor progression, metastasis, and therapeutic resistance.
Executive Summary
The HGF/MET signaling pathway is frequently dysregulated in various cancers, contributing to aggressive tumor phenotypes and resistance to targeted therapies. A key activation step in this cascade is the proteolytic conversion of the inactive precursor, pro-HGF, into active HGF. SRI 31215 TFA is a first-in-class small molecule designed as a triplex inhibitor of the serine proteases responsible for this activation: matriptase, hepsin, and HGF activator (HGFA).[1][2][3][4] By preventing HGF activation, SRI 31215 TFA effectively blocks downstream MET receptor signaling. This guide elucidates the core mechanism of SRI 31215 TFA, presents its inhibitory activity, details its effects on cancer cells, and provides relevant experimental protocols for its study.
Core Mechanism of Action: Inhibition of Pro-HGF Activation
Quantitative Data
The inhibitory potency of SRI 31215 TFA has been quantified against its target proteases. Furthermore, specific concentrations have been established to achieve desired biological effects in cellular models.
Table 1: Inhibitory Activity (IC₅₀) of SRI 31215 TFA
| Target Protease | IC₅₀ (μM) | Citation |
| Matriptase | 0.69 | [2][4][6][7] |
| Hepsin | 0.65 | [2][4][6][7] |
| HGFA | 0.30 | [2][4][6][7] |
Table 2: Effective Concentrations of SRI 31215 TFA in Cellular Assays
| Biological Effect | Cell Model Context | Concentration (μM) | Incubation Time | Citation |
| Inhibition of pro-HGF proteolytic activation | N/A | 10 | N/A | [2][7][8] |
| Inhibition of fibroblast-induced HGF/MET signaling | DU145 prostate cancer cells | 10 | 30 minutes | [2][7] |
| Inhibition of fibroblast-induced EMT and migration | DU145 prostate cancer cells | 10 | 24 hours | [2][7] |
| Aversion of fibroblast-mediated resistance to EGFRi-induced apoptosis | DiFi colon cancer cells | 10 | 72 hours | [2][7] |
Overcoming Therapeutic Resistance
A significant application of SRI 31215 TFA is in overcoming resistance to Epidermal Growth Factor Receptor (EGFR) inhibitors, such as cetuximab and gefitinib, in cancers like colorectal cancer.[1][9] Resistance can be mediated by the tumor microenvironment, where CAFs secrete HGF, leading to paracrine activation of the MET receptor on cancer cells.[1] This MET activation provides a bypass signaling route that sustains cell survival and proliferation despite EGFR blockade.[1] SRI 31215 TFA prevents this bypass by inhibiting the activation of fibroblast-secreted pro-HGF, thereby restoring sensitivity to EGFR-targeted therapies.[1][5][9]
Experimental Protocols
The following are summaries of key experimental methodologies used to characterize the activity of SRI 31215 TFA.
Protease Inhibition Assay
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Objective: To determine the IC₅₀ of SRI 31215 against target serine proteases.
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Reagents:
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Enzymes: Recombinant matriptase, hepsin, HGFA, trypsin, thrombin, and coagulation factor Xa (R&D Systems).[1]
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Assay Buffer: 50 mM Tris, 20 mM NaCl, 0.01% Tween 20, pH 8.0.[1]
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Substrate: A custom Fluorescence Resonance Energy Transfer (FRET) peptide based on the pro-HGF cleavage sequence (e.g., H2N-(EEdans)GKQLRVVNGG(KDabcyl)-amide).[1]
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Inhibitor: SRI 31215 TFA at various concentrations.
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Procedure:
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The respective enzyme is incubated with varying concentrations of SRI 31215 TFA in the assay buffer.
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The FRET peptide substrate is added to initiate the reaction.
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Proteolytic cleavage of the substrate is monitored by measuring the increase in fluorescence over time.
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Measurements are performed using a luminescence spectrometer.[1]
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IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
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Western Blot for MET Pathway Activation
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Objective: To assess the effect of SRI 31215 TFA on fibroblast-induced MET activation in cancer cells.
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Cell Lines: DU145 prostate cancer cells and pro-HGF-producing fibroblasts (e.g., 18Co).[1][7]
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Procedure:
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Prepare conditioned media (CM) from fibroblasts.
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Serum-starve DU145 cells.
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Treat DU145 cells with fibroblast CM in the presence or absence of 10 μM SRI 31215 TFA for 30 minutes.[7] Recombinant active HGF can be used as a positive control.
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Lyse the cells and collect protein extracts.
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Separate proteins by SDS-PAGE and transfer to a membrane.
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Probe the membrane with primary antibodies against phospho-MET, total MET, phospho-GAB1, and phospho-ERK.
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Use appropriate secondary antibodies and a chemiluminescence detection system to visualize bands.
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Expected Outcome: SRI 31215 TFA should prevent the phosphorylation of MET and its downstream effectors induced by fibroblast CM, but not by recombinant active HGF.[2][7]
Cell Migration Assay
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Objective: To determine if SRI 31215 TFA can inhibit fibroblast-induced cancer cell migration.
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Cell Lines: DU145 prostate cancer cells and fibroblasts.[7]
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Procedure (e.g., Transwell Assay):
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Seed DU145 cells in the upper chamber of a Transwell insert (with a porous membrane) in serum-free media.
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Place the insert into a well containing fibroblast-conditioned media as a chemoattractant.
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Add 10 μM SRI 31215 TFA to both the upper and lower chambers.[7]
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Incubate for 24 hours to allow for cell migration through the membrane.[7]
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Remove non-migrated cells from the top of the insert.
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Fix, stain, and count the migrated cells on the underside of the membrane.
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Expected Outcome: SRI 31215 TFA is expected to significantly reduce the number of migrated cells in response to fibroblast CM.[2][7]
Conclusion
SRI 31215 TFA represents a targeted therapeutic strategy aimed at a critical activation point within the HGF/MET signaling pathway. Its ability to act as a triplex inhibitor of matriptase, hepsin, and HGFA provides a robust method for blocking oncogenic signaling. The data strongly support its role in not only directly inhibiting cancer cell migration and EMT but also in resensitizing tumors to other targeted agents like EGFR inhibitors.[1] These findings establish inhibitors of HGF activation, such as SRI 31215, as a promising class of therapeutics for cancers dependent on the HGF/MET axis.[5][9]
References
- 1. Inhibition of pro-HGF activation by SRI31215, a novel approach to block oncogenic HGF/MET signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. oncotarget.com [oncotarget.com]
- 4. SRI 31215 (TFA) - MedChem Express [bioscience.co.uk]
- 5. [PDF] Inhibition of pro-HGF activation by SRI31215, a novel approach to block oncogenic HGF/MET signaling | Semantic Scholar [semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of pro-HGF activation by SRI31215, a novel approach to block oncogenic HGF/MET signaling | Oncotarget [vendor-stage.oncotarget.com]
